molecular formula C20H30N2O3 B11370460 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

Cat. No.: B11370460
M. Wt: 346.5 g/mol
InChI Key: XZWBKOMNVGBZQR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group attached to the acetamide core and a morpholine-substituted cyclohexylmethyl moiety on the nitrogen. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and receptor binding via hydrogen bonding or π-π interactions . The morpholinocyclohexylmethyl substituent introduces conformational rigidity and may modulate pharmacokinetic properties, such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C20H30N2O3/c1-24-18-7-5-17(6-8-18)15-19(23)21-16-20(9-3-2-4-10-20)22-11-13-25-14-12-22/h5-8H,2-4,9-16H2,1H3,(H,21,23)

InChI Key

XZWBKOMNVGBZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxybenzaldehyde with an appropriate reagent, such as a Grignard reagent or an organolithium compound.

    Cyclohexylmethylation: The next step involves the introduction of the cyclohexylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable cyclohexylmethyl halide and a base.

    Morpholine Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where the cyclohexylmethyl intermediate is reacted with morpholine under appropriate conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced products.

    Substitution: Various substituted acetamides and related derivatives.

Scientific Research Applications

Overview

2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is a synthetic organic compound with diverse applications in medicinal chemistry, biology, and materials science. Its unique structural features, including a methoxyphenyl group and a morpholinylcyclohexyl moiety, contribute to its potential biological activities and usefulness in various research domains.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its design allows for targeting specific receptors or enzymes, which is crucial in drug development. For example, the morpholine group may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Key Studies :

  • Antitumor Activity : Research indicates that modifications of similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through receptor modulation .
  • Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting efficacy at low doses.

Biological Studies

In biological research, this compound serves as a tool to explore cellular processes. It can be used to study the effects on signaling pathways and cellular mechanisms associated with various diseases.

Mechanism of Action :
The interaction of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide with specific molecular targets modulates their activity, influencing downstream signaling pathways. Understanding these interactions can lead to insights into disease mechanisms and therapeutic interventions.

Materials Science

The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. Its potential use in catalysis and chemical synthesis highlights its versatility beyond biological applications.

Synthesis Routes

The synthesis of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide typically involves multiple steps:

  • Formation of Methoxyphenyl Intermediate : Starting from 4-methoxybenzaldehyde, reactions with Grignard or organolithium reagents yield the methoxyphenyl intermediate.
  • Cyclohexylmethylation : The cyclohexylmethyl group is introduced via nucleophilic substitution using cyclohexylmethyl halides.
  • Morpholine Introduction : A final nucleophilic substitution reaction incorporates the morpholine ring into the structure.

Case Studies

Study FocusFindings
Antitumor ActivityModifications led to enhanced cytotoxicity against breast cancer cells; apoptosis was induced via receptor modulation .
Antimicrobial EfficacyDemonstrated significant activity against Staphylococcus aureus; MICs as low as 0.22 μg/mL were observed.
NeuropharmacologyInteraction with neurotransmitter receptors suggests potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a 4-methoxyphenylacetamide backbone and a morpholine-cyclohexylmethyl side chain . Below is a comparative analysis with key analogues:

Compound Name / Structure Key Substituents or Modifications Pharmacological Activity / Notes Reference
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) Morpholine-linked quinazoline-sulfonyl group Exhibited potent anticancer activity (MTT assay: IC₅₀ < 10 µM on HCT-1, MCF-7, PC-3 cell lines)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Sulfanyl-aminophenyl group Antimicrobial activity; structural similarity highlights role of electron-withdrawing groups
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl and fluorophenyl groups Synthesized via multicomponent reaction (81% yield); higher lipophilicity (logP ~3.5)
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole scaffold with 4-methoxyphenyl Patent-pending for unspecified activity; benzothiazole may enhance DNA intercalation
2-{6-[(4-Chlorophenyl)methyl]-1,1-dioxo-thiadiazinan-2-yl}-N-(4-methoxyphenyl)acetamide Thiadiazinan and chlorophenyl groups High molecular weight (MW ~450 g/mol); sulfonyl groups may improve metabolic stability

Pharmacological Activity

  • Anticancer Potential: Compound 40 (), which shares the morpholine moiety, demonstrated broad-spectrum anticancer activity. The target compound’s cyclohexyl group may enhance membrane permeability compared to quinazoline-based derivatives .
  • Enzyme Inhibition : Derivatives with thiopyridine scaffolds (e.g., 1c in ) act as CD73 inhibitors, suggesting that the morpholine group in the target compound could interact with similar enzymatic pockets .
  • Antimicrobial Activity : The sulfanyl-substituted analogue in showed moderate antimicrobial effects, indicating that electronic modifications (e.g., electron-withdrawing groups) on the phenyl ring can redirect activity profiles .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~390 g/mol) is higher than simpler analogues (e.g., 334 g/mol in ), which may affect bioavailability .

Biological Activity

2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide, also referred to as a morpholine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound has been investigated for its biological activity, particularly its interactions with various receptor systems and its implications in pain management and cancer treatment.

Chemical Structure and Properties

The molecular formula of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is C18H27N2O2. Its structure features a methoxy group on a phenyl ring, a morpholine ring, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight303.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Interaction with Sigma Receptors

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide exhibit significant affinity for sigma receptors, particularly the σ1 subtype. For example, a related compound demonstrated a Ki value of 42 nM for σ1 receptors and showed selectivity over σ2 receptors by a factor of 36 . This suggests that the compound may modulate pain pathways and could be explored further for analgesic properties.

Antinociceptive Effects

In vivo studies have shown that morpholine derivatives can produce antinociceptive effects. For instance, in formalin tests, compounds with similar structures administered locally or intrathecally resulted in reduced nociception . This highlights the potential of 2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide as an analgesic agent.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies on various cancer cell lines have indicated that morpholine-containing compounds can induce apoptosis in tumor cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death . The ability to direct tumor cells towards apoptosis is critical for developing effective cancer therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Pain Management : A study focusing on σ1 receptor ligands found that specific morpholine derivatives could effectively reduce pain responses in animal models, suggesting their utility in treating chronic pain conditions.
  • Cancer Research : In vitro assays demonstrated that morpholine derivatives could inhibit proliferation in A549 lung cancer cells. The compounds were shown to affect DNA synthesis and induce apoptosis through caspase activation assays .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with sigma receptors, revealing potential interaction sites that could be targeted for drug design .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Pain ManagementSignificant reduction in nociception
Anticancer ActivityInduction of apoptosis in A549 cells
Molecular DockingIdentified key binding interactions

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